Aminohydroxy-9,10-anthracenedione
Description
Historical Context and Evolution of Research on Substituted Anthracenedione Derivatives
The journey of 9,10-anthracenedione derivatives began with their use as synthetic dyes, owing to their vibrant and stable colors. biointerfaceresearch.com Anthraquinone (B42736) itself, an aromatic organic compound with the formula C₁₄H₈O₂, is a yellow, highly crystalline solid. wikipedia.org Historically, these compounds were primarily valued for their coloring properties and were key in the synthesis of various dyes, pigments, and phosphors. biointerfaceresearch.com
The scope of research broadened significantly as scientists began to explore the pharmacological potential of these molecules. biointerfaceresearch.com A pivotal moment in this evolution was the discovery of potent antitumor properties in certain diamino-9,10-anthracenediones, which led to the development and clinical use of drugs like Mitoxantrone (B413). biointerfaceresearch.com This breakthrough acted as a major catalyst, spurring extensive investigation into other substituted anthracenediones, including aminohydroxy variants, for various biological activities. biointerfaceresearch.com Concurrently, their application expanded into analytical chemistry, where they are utilized as reagents for photometric determination of metal ions and as indicators. biointerfaceresearch.comresearchgate.net The continuous publication of hundreds of scientific and patent literature articles annually underscores the sustained interest and expanding applications of this class of compounds. biointerfaceresearch.com
Academic Significance of Aminohydroxy-9,10-anthracenedione within Advanced Organic Chemistry and Related Fields
In the realm of advanced organic chemistry, this compound and its derivatives are of substantial academic interest due to their versatile chemical nature and synthetic accessibility. The 9,10-anthracenedione core can be modified through various synthetic methods, such as Friedel-Crafts reactions or the oxidation of anthracene (B1667546), allowing for the introduction of diverse functional groups. wikipedia.orgbeilstein-journals.org
The academic significance is particularly pronounced in several areas:
Medicinal Chemistry: These compounds serve as crucial scaffolds for the design and synthesis of new therapeutic agents. Researchers actively explore their potential as anticancer, antibacterial, antiviral, antioxidant, and neuroprotective agents. researchgate.netresearchgate.net The ability of the planar anthraquinone structure to intercalate with DNA is a key mechanism behind the antitumor activity of many of its derivatives.
Supramolecular Chemistry and Materials Science: The unique electronic and structural properties of these molecules make them ideal building blocks for creating functional materials. They have been used to develop chemosensors, fluorescent probes for cell imaging, and components for supercapacitor electrodes and flow-through batteries. biointerfaceresearch.com
Electrochemistry: The redox behavior of the quinone system is central to many of its applications. The introduction of amino and hydroxy substituents allows for the fine-tuning of the compound's electrochemical properties. nih.govnih.gov This tuneability is critical for developing materials for energy storage and electrochemical sensing. nih.gov
Overview of Key Research Areas Pertaining to this compound
Research on this compound is multifaceted, with several key areas of active investigation. These studies often focus on synthesizing novel derivatives and evaluating their properties for specific applications.
Medicinal and Pharmacological Research: A primary focus is the development of new drugs. Studies have shown that aminohydroxy-anthracenedione derivatives exhibit a wide range of biological activities.
Anticancer Activity: Derivatives are investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. For example, a Cobalt(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone was shown to induce both early and late apoptosis in MCF-7 human breast cancer cells. nih.govacs.org Other derivatives are explored as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Neuroprotection: Certain amino-anthracene-9,10-dione derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes linked to neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as depression. researchgate.net
Enzyme Inhibition: N-(9,10-anthraquinone-2-ylcarbonyl) derivatives have been designed and synthesized as inhibitors of xanthine (B1682287) oxidase, presenting a potential therapeutic strategy for hyperuricemia. nih.gov
Materials and Analytical Science: The distinct photophysical and electrochemical properties of these compounds are harnessed for technological applications.
Fluorescent Probes: The inherent fluorescence of the anthracenedione core can be modulated by substituent groups, making them suitable for creating fluorescent sensors. Self-assembling fluorescent vesicles have been created from these derivatives for staining and imaging living cancer cells. biointerfaceresearch.com
Electrochemical Applications: The redox-active nature of the quinone moiety is exploited in energy storage. Derivatives like 2-Amino-9,10-anthracenedione have been used to produce highly efficient supercapacitor electrodes. biointerfaceresearch.com The electrochemical properties can be systematically modified; for instance, amino substitution is known to increase the electron density within the aromatic system, affecting the reduction potential. nih.gov
Dyes and Photoinitiators: Continuing their historical application, derivatives such as 1-amino-4-hydroxy-9,10-anthracenedione are used in multicolor photoinitiator systems for polymerization reactions under LED influence. biointerfaceresearch.com
Detailed Research Findings on Substituted Anthracenediones
The following table summarizes findings from specific research studies on this compound and related derivatives, highlighting their diverse applications and measured properties.
| Derivative/Complex | Research Focus | Key Finding(s) |
| Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone | Anticancer Activity | Induces apoptosis in MCF-7 breast cancer cells with an IC50 value of (95 ± 0.05) µg/mL. nih.govacs.org |
| 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-9,10-Anthracenedione | Antitumor Mechanism | Belongs to the aminoanthraquinone class known for antitumor activity via DNA intercalation and topoisomerase II inhibition. |
| Amino-Anthracene-9,10-Dione Derivatives | Neuroprotection | Act as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), suggesting potential for treating neurological conditions. researchgate.net |
| N-(9,10-anthraquinone-2-ylcarbonyl) derivatives | Enzyme Inhibition | Act as xanthine oxidase inhibitors, demonstrating a potential therapeutic route for hyperuricemia. nih.gov |
| 2-Amino-9,10-anthracenedione | Materials Science | Successfully used to produce a highly efficient supercapacitor electrode based on chemically modified graphene hydrogel. biointerfaceresearch.com |
| 1-Amino-4-hydroxy-9,10-anthracenedione | Polymer Chemistry | Used in multicolor photoinitiator systems for polymerization of epoxy monomers. biointerfaceresearch.com |
Electrochemical Properties of Substituted Anthraquinones
Cyclic voltammetry studies reveal how different substituents alter the electrochemical potential of the anthraquinone core. This is crucial for designing materials for applications like batteries and sensors.
| Compound | First Reduction Potential (E₁/₂) vs. Fc/Fc⁺ | Observation |
| 9,10-Anthraquinone (AQ) | -684 mV | Exhibits textbook-like reversible reduction features. nih.gov |
| 1-Amino-AQ | Cathodic shift vs. AQ | The amino group increases electron density, making reduction less favorable. nih.gov |
| 2-Amino-AQ | Stronger cathodic shift vs. 1-Amino-AQ | The position of the amino group significantly tunes the redox potential. nih.gov |
| 1-Amino-4-hydroxy-AQ | Oxidation Feature Present | The amino group facilitates oxidation reactions, unlike dihydroxy derivatives. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52738-29-1 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15-18)5-6-11(12)13/h1-7,16-17H |
InChI Key |
HFPOCEBXYAIBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2O)N=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Aminohydroxy 9,10 Anthracenedione and Its Analogues
Classical Synthetic Routes to Aminohydroxy-9,10-anthracenedione
The traditional syntheses of aminohydroxy-9,10-anthracenediones have historically relied on a set of robust and scalable, albeit often environmentally demanding, chemical transformations. These methods typically involve the construction of the fundamental anthraquinone (B42736) skeleton followed by the introduction of amino and hydroxy groups through electrophilic substitution and subsequent modification reactions.
One of the most established methods for constructing the anthraquinone core is the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride. wikipedia.orgnih.gov This reaction, typically catalyzed by aluminum chloride, forms an o-benzoylbenzoic acid intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the tricyclic anthraquinone structure. nih.gov
Following the formation of the anthraquinone nucleus, the introduction of amino and hydroxy functionalities is often achieved through a series of steps. Nitration of anthraquinone, usually with a mixture of nitric and sulfuric acid, yields nitroanthraquinones. google.com This process can lead to a mixture of isomers, and controlling the reaction conditions is crucial to favor the desired substitution pattern. The resulting nitro group can then be reduced to an amino group using various reducing agents.
Another classical approach involves the sulfonation of anthraquinone. The reaction with oleum (B3057394) (fuming sulfuric acid) can introduce sulfonic acid groups onto the ring. These sulfonic acid groups can then be replaced by amino or hydroxy groups through nucleophilic substitution reactions. For instance, heating an anthraquinone sulfonic acid with ammonia (B1221849) or an amine yields the corresponding aminoanthraquinone. wikipedia.org Similarly, fusion with alkali hydroxides can introduce hydroxyl groups.
The Bohn-Schmidt reaction represents a classical method for the direct hydroxylation of anthraquinones that already possess at least one hydroxy group. This reaction involves heating the hydroxyanthraquinone in fuming sulfuric acid or sulfuric acid with a catalyst like selenium or mercury to introduce additional hydroxyl groups. The use of boric acid can have a regulating effect, preventing further oxidation.
The Marschalk reaction is another notable classical method, primarily used for the alkylation of hydroxy- or aminoanthraquinones at the adjacent position. google.comresearchgate.net This reaction involves the reduction of the anthraquinone to its leuco form with sodium dithionite, followed by condensation with an aldehyde. researchgate.net
These classical routes, while foundational, often suffer from drawbacks such as the use of harsh reagents, high temperatures, and the formation of isomeric mixtures that require challenging purification steps.
Modern and Sustainable Synthetic Approaches to this compound
In response to the environmental and efficiency limitations of classical methods, significant research has focused on developing more sustainable and modern synthetic strategies for this compound. These approaches prioritize milder reaction conditions, higher selectivity, and the use of less hazardous materials.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone derivatives. A key area of development is the use of alternative reaction media to replace hazardous organic solvents. Ionic liquids , which are salts with low melting points, have emerged as promising green solvents and catalysts for these syntheses. google.comnih.govyoutube.com For instance, methylimidazole bromide ionic liquids have been used as both a solvent and a catalyst for the nitration of anthraquinone, allowing for better control of the reaction and easier product separation. google.com The use of water as a solvent, whenever possible, is another cornerstone of green synthesis. For example, a highly chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232) has been achieved using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions, offering a clean and operationally simple protocol. journalajacr.com
Microwave-assisted synthesis has also been explored as a green technology to accelerate reaction times and improve yields in the synthesis of this compound derivatives. This technique can significantly reduce energy consumption compared to conventional heating methods. Furthermore, the development of continuous-flow methods for reactions like the ammonolysis of 1-nitroanthraquinone at high temperatures offers a safer and more efficient alternative to traditional batch processes, minimizing the risks associated with high-pressure reactions and volatile reagents. mdpi.com
Catalytic Synthesis of this compound
Catalytic methods are at the forefront of modern organic synthesis, offering pathways to aminohydroxy-9,10-anthracenediones with high efficiency and selectivity. Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed acylation reactions have been developed for the synthesis of functionalized anthraquinones in a one-pot relay process, avoiding the use of toxic carbon monoxide gas by employing aldehydes as the acyl source. thieme.de
Copper-catalyzed reactions are also widely used. For instance, copper catalysts facilitate the synthesis of aminoquinolines from β-(2-aminophenyl)-α,β-ynones, showcasing the versatility of this metal in constructing related heterocyclic systems. rsc.orgnih.gov In the context of this compound synthesis, copper-catalyzed amination reactions of halogenated or hydroxyanthraquinones provide direct routes to the desired products.
Photocatalysis represents a burgeoning field in green synthesis, harnessing light energy to drive chemical reactions. Anthraquinone derivatives themselves can act as photocatalysts. nih.govresearchgate.net The development of photocatalytic systems, including those using near-infrared light, for reactions like the synthesis of α-aminonitriles, highlights the potential for light-driven, environmentally benign synthetic methods. chemrxiv.orgnih.gov
Enzyme-catalyzed reactions offer unparalleled selectivity under mild conditions. While the direct enzymatic synthesis of this compound is still an emerging area, the use of enzymes for the functionalization of related scaffolds is well-established. core.ac.uk Enzymes like aminotransferases can introduce amino groups into ketone precursors, and various tailoring enzymes can be used for the modification of the anthraquinone core, pointing towards future biocatalytic routes. core.ac.uk
Regioselective Functionalization Strategies for this compound
Controlling the position of functional groups on the anthraquinone skeleton is a critical challenge in the synthesis of specific isomers of this compound. Regioselective functionalization strategies are therefore of paramount importance.
One of the most effective approaches is the use of directing groups . colab.wsrsc.org A directing group is a functional group on the anthraquinone ring that influences the position of subsequent electrophilic or nucleophilic attack. For instance, the carbonyl groups of the anthraquinone core can act as directing groups, influencing the regioselectivity of reactions like nitration. colab.ws The presence of existing amino or hydroxy groups also strongly directs the position of further substitution. For example, in the Bohn-Schmidt reaction, hydroxylation tends to occur in the less hydroxylated ring.
Modern synthetic methods have introduced more sophisticated directing group strategies. For example, the use of a picolinic acid residue on an amino group of a monosaccharide has been shown to direct the regioselective synthesis of anthraquinone-based C-glycosides. colab.ws
Site-selective C-H functionalization is a powerful and atom-economical strategy that avoids the need for pre-functionalized substrates. rsc.org This approach involves the selective activation and transformation of a specific C-H bond on the aromatic ring. While challenging, recent advances in catalysis have enabled the site-selective functionalization of the benzenoid ring of related heterocyclic systems, offering a promising avenue for the future synthesis of precisely substituted anthraquinones. rsc.org
The inherent reactivity differences between the α- and β-positions of the anthraquinone nucleus also play a role in regioselectivity. The α-positions are generally more susceptible to nucleophilic attack, while electrophilic substitution patterns can be more complex and influenced by both electronic and steric factors. colab.ws
Derivatization and Structural Modification of this compound Scaffolds
The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse properties and applications. biointerfaceresearch.com Derivatization and structural modification are key to tuning the color, solubility, and biological activity of these compounds.
Nucleophilic substitution reactions are a common method for introducing new functional groups. For example, the bromine atom in bromaminic acid (1-amino-4-bromo-9,10-anthracene-2-sulfonic acid) is readily displaced by various nucleophiles, allowing for the synthesis of a large number of 4-substituted 1-aminoanthraquinone derivatives. nih.gov Similarly, the amino and hydroxy groups of the parent compound can be further functionalized.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule while retaining its key functionalities. nih.govnih.gov This approach has been used to design novel quinone-based compounds with potential biological activity, starting from known aminohydroxyanthraquinone structures. nih.govnih.gov
The synthesis of analogues with modified ring systems is another area of active research. For instance, the synthesis of 1-aza-anthraquinone derivatives, where a carbon atom in the anthraquinone ring is replaced by a nitrogen atom, has been explored to create compounds with novel electronic and biological properties. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Aminohydroxy 9,10 Anthracenedione
Vibrational Spectroscopy (FTIR, Raman) for Aminohydroxy-9,10-anthracenedione Structural Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to the types of atoms, bond strengths, and molecular symmetry.
In the analysis of 1-amino-4-hydroxy-9,10-anthracenedione (1-AHAQ), FTIR spectroscopy reveals characteristic peaks corresponding to different functional groups. acs.org For instance, a peak observed at 3431 cm⁻¹ is attributed to the N-H bond stretching, while the O-H bond stretching appears at 3300 cm⁻¹. acs.org The formation of metal complexes with 1-AHAQ leads to significant modifications in the O-H stretching frequency, indicating the involvement of the hydroxyl group in complexation and the cessation of intramolecular hydrogen bonding. acs.org Computational studies on 1-AHAQ have identified 75 fundamental vibrations that are IR active, comprising 26 stretching, 25 bending, and 24 torsional modes. nih.gov
A new anthraquinone (B42736) derivative, 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione, was characterized using both FTIR and Raman spectroscopy. bohrium.comresearchgate.net The experimental vibrational spectra were compared with simulated spectra obtained through Density Functional Theory (DFT) calculations, allowing for the assignment of fundamental vibrational wavenumbers. bohrium.comresearchgate.net Similarly, the FTIR and Raman spectra of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide have been recorded and analyzed, with theoretical calculations aiding in the assignment of vibrational bands. researchgate.net For example, the C=C stretching vibrations were observed at 1590 and 1488 cm⁻¹ in the FTIR spectrum and at 1594 and 1492 cm⁻¹ in the FT-Raman spectrum. researchgate.net
The table below summarizes key FTIR and Raman vibrational frequencies for this compound and its derivatives.
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3431 | - | acs.org |
| O-H Stretch | 3300 | - | acs.org |
| C=C Stretch | 1590, 1488 | 1594, 1492 | researchgate.net |
| C-N Stretch | 1346 | 1347 | researchgate.net |
Interactive Data Table: Vibrational Frequencies
Electronic Spectroscopy (UV-Vis, Fluorescence) of this compound and its Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) and fluorescence spectroscopy, is instrumental in characterizing the electronic structure and transitions within this compound molecules. The position and intensity of absorption and emission bands are influenced by the molecular structure, substituents, and solvent polarity.
The UV-Vis spectrum of 1,4-dihydroxy-9,10-anthracenedione, a related compound, is available in the NIST Chemistry WebBook. nist.gov For aminohydroxyanthraquinone derivatives, the absorption and emission properties are dependent on the position of the amino and hydroxyl groups. researchgate.net For example, 1-amino-2-hydroxy-9,10-anthraquinone exhibits a higher fluorescence quantum yield compared to 1-amino-4-hydroxy-9,10-anthraquinone. researchgate.net
The photophysical properties of 2-amino-9,10-anthraquinone have been studied in various solvents. rsc.org In low polarity solvents, the molecule exhibits unusually high fluorescence quantum yields and lifetimes, which is attributed to a non-planar structure. rsc.org In contrast, in medium to high polarity solvents, it adopts a polar intramolecular charge transfer (ICT) structure. rsc.org
A Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone (QH) was characterized by UV-Vis and fluorescence spectroscopy. acs.orgnih.gov The complex formation leads to changes in the electronic spectra compared to the free ligand.
The table below presents UV-Vis absorption data for selected this compound derivatives.
| Compound | Solvent | λmax (nm) | Reference |
| 2-Amino-9,10-anthraquinone | Various | Dependent on solvent polarity | rsc.org |
| 1-Amino-2-hydroxy-9,10-anthraquinone | - | - | researchgate.net |
| 1-Amino-4-hydroxy-9,10-anthraquinone | - | - | researchgate.net |
| Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone | - | - | acs.orgnih.gov |
Interactive Data Table: UV-Vis Absorption Data
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of 1-dimethylamino-9,10-anthraquinone in CDCl₃ shows a singlet at 3.03 ppm corresponding to the six protons of the two methyl groups. nih.gov The aromatic protons appear in the range of 7.34-7.36 ppm. nih.gov For 9,10-dihydro-9,10-dihydroxy anthracene (B1667546) in DMSO-d₆, the ¹H NMR spectrum exhibits a doublet at 5.35 ppm and another at 6.35 ppm, along with multiplets in the aromatic region. rsc.org Its ¹³C NMR spectrum shows signals at 66.3, 122.9, 125.9, and 139.3 ppm. rsc.org
The ¹³C and ¹H NMR spectral data for the parent 9,10-anthracenedione have also been reported. researchgate.net The chemical shifts in NMR spectra are sensitive to the electronic environment, which can be influenced by substituents and their positions on the anthraquinone core. For example, in a study of an amino acid-coumarin hybrid, detailed ¹H and ¹³C NMR analysis was performed in DMSO-d₆, with chemical shifts reported relative to TMS. scispace.com
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for compounds related to this compound.
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| 1-Dimethylamino-9,10-anthraquinone | ¹H | CDCl₃ | 3.03 (s, 6H, CH₃), 7.34-7.36 (m, aromatic) | nih.gov |
| 9,10-Dihydro-9,10-dihydroxy anthracene | ¹H | DMSO-d₆ | 5.35 (d, 2H), 6.35 (d, 2H), 7.22-7.70 (m, 8H) | rsc.org |
| 9,10-Dihydro-9,10-dihydroxy anthracene | ¹³C | DMSO-d₆ | 66.3, 122.9, 125.9, 139.3 | rsc.org |
Interactive Data Table: NMR Chemical Shifts
Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, provide even more detailed structural information. 2D-NMR experiments help to establish connectivity between atoms, while solid-state NMR is used to study the structure of materials in the solid phase.
While specific solid-state NMR studies on this compound were not found in the initial search, this technique would be valuable for investigating polymorphism and the structure of insoluble derivatives or complexes.
Mass Spectrometry (MS) in the Characterization of this compound Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron ionization (EI) mass spectrometry of 9,10-anthracenedione derivatives has been reported, with metastable ion studies aiding in the elucidation of fragmentation pathways. researchgate.net The fragmentation patterns can help to distinguish between isomers. researchgate.net For example, the mass spectrometric behavior of sulfonamide derivatives of 9,10-anthracenedione allowed for easy differentiation of isomers based on the position of the sulfonamide group. researchgate.net
In the characterization of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, mass spectrometry was used to confirm the molecular formula. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For instance, the HRMS (ESI-Q-TOF) data for 9,10-dihydro-9,10-dihydroxy anthracene was reported as m/z 212.0839 [M+], which is in close agreement with the calculated value of 212.0837 for C₁₄H₁₂O₂. rsc.org
The fragmentation of amines in mass spectrometry often involves alpha-cleavage, which can be useful in identifying the structure of this compound derivatives. libretexts.org The loss of specific neutral fragments, such as H₂O or CO, is also a common feature in the mass spectra of quinones and their derivatives. nih.govlibretexts.org
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound
The single-crystal structure of 1-amino-4-hydroxy-9,10-anthracenedione (1-AHAQ) has been determined. nih.gov It crystallizes in the triclinic space group P1 with two identical molecules per unit cell. nih.gov The analysis revealed the presence of two types of hydrogen bonds within the molecule. nih.gov The bond lengths obtained from the crystal structure were compared with those from computational optimizations. nih.gov
The crystal structure of 1-dimethylamino-9,10-anthraquinone has also been reported. nih.gov In this molecule, the anthraquinone skeleton shows a significant deviation from planarity due to the steric effect of the bulky dimethylamino group. nih.gov The crystal structure of the parent 9,10-anthraquinone has been grown from the melt and studied. researchgate.net
The table below presents crystallographic data for 1-amino-4-hydroxy-9,10-anthracenedione.
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P1 | nih.gov |
| Molecules per Unit Cell (Z) | 2 | nih.gov |
Interactive Data Table: Crystallographic Data for 1-AHAQ
Chiroptical Spectroscopy of Chiral this compound Derivatives
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are used to study chiral molecules. These methods provide information about the stereochemistry and three-dimensional structure of non-superimposable mirror-image molecules (enantiomers).
While specific studies on the chiroptical spectroscopy of chiral this compound derivatives were not prominently found in the search results, this area holds potential for investigation. The introduction of chiral centers into the this compound scaffold, for example, through chiral amino or hydroxyl substituents, would result in enantiomeric pairs that could be distinguished and characterized using chiroptical methods.
The principles of chiroptical spectroscopy involve the differential interaction of left and right circularly polarized light with a chiral molecule. rsc.org Enhancements in chiroptical signals can be achieved through various methods, which would be applicable to the study of any future synthesized chiral this compound derivatives. rsc.org
Theoretical and Computational Studies of Aminohydroxy 9,10 Anthracenedione
Quantum Chemical Calculations of Aminohydroxy-9,10-anthracenedione Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic behavior. arxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model these properties with high accuracy. nih.govnih.gov
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of this compound and its derivatives. rsc.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. reddit.com DFT calculations are routinely used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study of a cobalt(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, DFT was used to determine the optimized molecular structure and characterize the HOMO and LUMO. nih.govacs.org Such analyses reveal how the electronic properties of the parent aminohydroxy-anthraquinone are modified upon coordination with a metal ion. rsc.orgnih.gov
DFT functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to achieve reliable results for organic molecules. researchgate.netresearchgate.netresearchgate.net This combination has been shown to provide accurate predictions of molecular geometry and electronic properties for anthraquinone (B42736) derivatives. nih.govresearchgate.net The molecular electrostatic potential (MEP) can also be calculated to identify nucleophilic and electrophilic sites, offering insights into intermolecular interactions. nih.gov
Below is a table summarizing typical data obtained from DFT calculations for aminohydroxyanthraquinone derivatives.
Table 1: Calculated Electronic Properties of an Aminohydroxyanthraquinone Derivative using DFT
| Property | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.39 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -3.51 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Note: The values presented are representative and can vary based on the specific isomer, substituent groups, and the level of theory (functional and basis set) used in the calculation. nih.gov
Ab initio methods are another class of quantum chemical calculations used in the study of this compound. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a systematic way to improve upon calculations. grafiati.com
In practice, for molecules of this size, DFT often provides a more pragmatic approach. However, ab initio methods can be used as a benchmark. For example, high-level ab initio methods like coupled-cluster (CC2) have been used as a reference to gauge the accuracy of various DFT functionals for calculating the phosphorescence energies of anthraquinone compounds. mdpi.com Such benchmark studies are crucial for validating the computational protocols applied to these systems.
Computational studies on related anthraquinone derivatives sometimes employ both DFT and HF methods for comparison. For instance, theoretical studies on 2-amino-3-hydroxy-anthraquinone have utilized computational methods to understand its structural and spectroscopic properties. acs.org These foundational methods help in building a comprehensive understanding of the electronic behavior of the anthraquinone scaffold.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. tandfonline.com This method provides detailed, atomistic-level insights into the interactions between this compound and its environment, such as solvents, surfaces, or biological macromolecules like DNA. nih.govmdpi.com MD simulations are particularly useful for understanding dynamic processes that are difficult to probe experimentally, including adsorption, diffusion, and conformational changes. researchgate.net
For example, MD simulations can be employed to investigate the adsorption behavior of anthraquinone dyes onto surfaces like titanium dioxide (TiO₂) or montmorillonite. tandfonline.comrsc.org These simulations can reveal the preferred orientation of the dye molecule on the surface and calculate interaction energies, which helps in understanding the adsorption mechanism at a molecular level. tandfonline.comresearchgate.net The insights gained are valuable for applications such as dye removal from wastewater or the design of dye-sensitized solar cells. nih.govtandfonline.com
In the context of guest-host systems, such as anthraquinone dyes in liquid crystal displays, fully atomistic MD simulations can rationalize experimental observations. northumbria.ac.uk By simulating the dye within the liquid crystal host, researchers can calculate molecular order parameters, which describe the alignment of the dye molecules. northumbria.ac.uknih.gov This information is critical for designing new dyes with improved performance characteristics. nih.gov Similarly, MD simulations have been used to study the aggregation of disperse dyes in different media, providing data on parameters like solvent accessible surface area (SASA) and diffusion coefficients to understand their solubility and dyeing behavior. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods for this compound
Computational methods are highly effective in predicting and interpreting the spectroscopic properties of this compound. Time-dependent density functional theory (TD-DFT) is the most common approach for calculating electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π-π* or n-π*). acs.org
Studies have shown that TD-DFT calculations, particularly when using hybrid functionals like B3LYP or PBE0 and including solvent effects via models like the Polarizable Continuum Model (PCM), can yield λmax values that are in good agreement with experimental data, often with a standard deviation of less than 15 nm. nih.govresearchgate.net
Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated. The calculation of harmonic vibrational frequencies using DFT helps in the assignment of experimental spectral bands. nih.gov A technique known as Vibrational Energy Distribution Analysis (VEDA), based on potential energy distribution (PED), can be used to provide a detailed assignment of the vibrational modes. nih.govrsc.org
The table below shows a comparison of experimental and computationally predicted spectroscopic data for 1-amino-4-hydroxy-9,10-anthraquinone.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Value | Calculated Value | Computational Method |
|---|---|---|---|
| UV-Vis λmax (nm) | 530, 565 | Varies | TD-DFT acs.org |
Note: The accuracy of calculated values is highly dependent on the chosen functional, basis set, and the inclusion of environmental effects like solvents. nih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Chemistry for this compound
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different pathways. mdpi.com
For example, DFT calculations can be used to study the degradation mechanisms of anthraquinone dyes, such as their reaction with hydroxyl radicals in advanced oxidation processes. mdpi.com These studies can determine which sites on the molecule are most susceptible to radical attack by analyzing the energies of possible intermediates and transition states.
Computational methods are also applied to understand synthetic pathways. In the synthesis of 1-aminoanthraquinone (B167232) via high-temperature ammonolysis, kinetic studies guided by computational models can help optimize reaction conditions like temperature and residence time for continuous-flow processes. mdpi.com Furthermore, computational analysis can shed light on the formation of byproducts, such as the intermolecular condensation or hydroxylation that can occur during synthesis. mdpi.com The study of reaction mechanisms extends to its interactions in biological systems, where understanding the one-electron reduction of the quinone moiety is crucial for explaining both its therapeutic action and its toxicity. nih.gov
Chemical Reactivity and Mechanistic Investigations of Aminohydroxy 9,10 Anthracenedione
Redox Chemistry of Aminohydroxy-9,10-anthracenedione
The redox chemistry of this compound derivatives, such as the widely studied antineoplastic agent mitoxantrone (B413), is a critical aspect of their chemical behavior. These compounds can undergo oxidation-reduction reactions that are central to their biological activity and metabolic pathways.
The oxidation of mitoxantrone has been observed in the presence of various biological and chemical systems. For instance, the human enzyme myeloperoxidase (MPO), in the presence of hydrogen peroxide (H2O2), readily oxidizes mitoxantrone. nih.gov The nature and number of oxidation products depend on the ratio of H2O2 to mitoxantrone. At a 1:1 ratio, a primary product is formed, which has been identified as a substituted hexahydronaphtho[2,3-f]quinoxaline-7,12-dione. nih.gov This same metabolite has been found in the urine of patients treated with mitoxantrone, suggesting that MPO-mediated oxidation is a relevant in vivo metabolic pathway. nih.gov At higher concentrations of H2O2, the oxidation becomes more complex, yielding additional metabolites. nih.gov
Acid-catalyzed oxidation of mitoxantrone can also occur. In aqueous solutions, nitrous acid (HNO2), formed from inorganic nitrite (B80452) (NO2-) in acidic conditions, acts as the primary oxidizing species. nih.gov The rate of this reaction is directly proportional to the concentration of HNO2. nih.gov Spectrophotometric and electron paramagnetic resonance analyses have shown that the initial products of this acid-catalyzed oxidation are identical to those generated by the horseradish peroxidase/hydrogen peroxide system. nih.gov The main product is also the result of an intramolecular cyclization of one of the alkylamino side chains. nih.gov
Table 1: Redox Reactions of Mitoxantrone
| Oxidizing System | Key Observations | Major Product(s) |
|---|---|---|
| Myeloperoxidase/H2O2 | Product formation is dependent on the H2O2 to mitoxantrone ratio. nih.gov | Substituted hexahydronaphtho[2,3-f]quinoxaline-7,12-dione nih.gov |
Acid-Base Properties and Protonation Equilibria of this compound
This compound derivatives often contain ionizable functional groups, such as amino groups, which confer acid-base properties to the molecule. Mitoxantrone, for example, is a weakly basic drug with two ionizable amine groups in its side chains. nih.gov The pKa values for these groups are reported to be in the range of 8.3 to 8.6. nih.gov
The protonation state of these amino groups is highly dependent on the pH of the surrounding environment. At a physiological pH of 7.4, which is below the pKa of the amino groups, mitoxantrone exists as a dication with both side-chain nitrogen atoms being protonated. nih.gov However, at a more alkaline pH, such as pH 10, the molecule is uncharged due to the deprotonation of these amino groups. nih.gov This pH-dependent charge state significantly influences the molecule's properties and interactions.
The study of protonation equilibria is crucial for understanding how these molecules will behave in different biological compartments with varying pH values. The protonation constants (log K) can be determined experimentally, providing quantitative measures of the tendency of each ionizable group to accept a proton. researchgate.net
Table 2: Acid-Base Properties of Mitoxantrone
| Property | Value/State | pH Condition |
|---|---|---|
| pKa of side-chain amino groups | 8.3 - 8.6 nih.gov | N/A |
| Molecular Charge | Dication (2+) nih.gov | pH 7.4 nih.gov |
Photochemistry and Photophysical Processes of this compound
The photophysical properties of this compound derivatives have been a subject of interest due to their potential applications in areas like photodynamic therapy. Mitoxantrone exhibits fluorescence, with excitation maxima observed at 610 nm and 660 nm, and an emission maximum at 685 nm. nih.gov The fluorescence intensity of mitoxantrone is sensitive to the pH of the medium. nih.gov Furthermore, upon binding to DNA, the emission spectrum of mitoxantrone undergoes a red-shift. nih.gov
Studies on 2-amino-9,10-anthraquinone have revealed that its photophysical properties are highly dependent on the polarity of the solvent. rsc.org In solvents with low polarity, the molecule exhibits unusually high fluorescence quantum yields and lifetimes compared to its behavior in medium to high polarity solvents. rsc.org This has been attributed to structural changes in the molecule in different solvent environments. In low polarity solvents, a non-planar structure is proposed, while in more polar solvents, an intramolecular charge transfer (ICT) structure is formed where the lone pair of electrons on the amino group is in resonance with the anthraquinone (B42736) ring system. rsc.org
The potential of mitoxantrone as a photosensitizer for photodynamic therapy (PDT) has been investigated. nih.gov It has been shown to be an efficient photosensitizer, capable of mediating cell death in cancer cell lines at low concentrations upon exposure to light. nih.gov
Table 3: Photophysical Data for Mitoxantrone
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Fluorescence Excitation Maxima | 610, 660 | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions Involving this compound
The synthesis of various aminoanthraquinone derivatives can be achieved through nucleophilic substitution reactions. nih.gov For example, starting from 1,4-dihydroxyanthraquinone, a series of reactions including methylation, reduction, and acylation can yield intermediates that are then subjected to amination. nih.gov The treatment of these intermediates with an amine, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate, leads to the formation of aminoanthraquinone derivatives. nih.gov These reactions proceed via a nucleophilic substitution mechanism. nih.gov
The general synthetic routes to produce 9,10-anthraquinone itself include the oxidation of anthracene (B1667546) and the Friedel-Crafts reaction of benzene (B151609) with phthalic anhydride. wikipedia.org These foundational structures can then be further functionalized.
Complexation and Coordination Chemistry of this compound with Metal Ions
This compound derivatives can act as ligands, forming coordination complexes with various metal ions. biointerfaceresearch.com This complexation ability is often due to the presence of hydroxyl and amino groups, which can act as binding sites for metal ions. nih.gov The formation of these metal complexes can significantly alter the chemical and physical properties of the parent anthraquinone derivative. nih.gov
For instance, 1-amino-4-hydroxy-9,10-anthraquinone has been shown to form a stable Co(III) complex with a molecular formula of CoQ3. nih.govacs.org The formation of such metal complexes can stabilize the semiquinone radical anion that may be formed during redox processes, thereby potentially reducing the generation of reactive oxygen species. nih.govacs.org The electrochemical properties of the parent compound are substantially modified upon complexation. nih.gov
Studies have also investigated the complexation of hydroxyanthraquinones with other metal ions such as Al(III), Ni(II), and Zn(II). researchgate.net Electrospray ionization mass spectrometry has been used to identify the formation of metal-ligand complexes with varying stoichiometries. researchgate.net Among these metal ions, Al(III) was found to form complexes most readily with certain hydroxyanthraquinones. researchgate.net The ability of flavonoids, a class of compounds with some structural similarities, to chelate metal ions has led to a new category of molecules with a broad spectrum of pharmacological activities. nih.gov The coordination of metal ions to polyamine frameworks is a well-established area of coordination chemistry. rsc.org
Table 4: Examples of Metal Complexes with Anthraquinone Derivatives
| Anthraquinone Derivative | Metal Ion | Resulting Complex |
|---|---|---|
| 1-Amino-4-hydroxy-9,10-anthraquinone | Co(III) | CoQ3 nih.govacs.org |
| Chrysophanol | Al(III), Ni(II), Zn(II) | Metal complexes observed researchgate.net |
Advanced Applications of Aminohydroxy 9,10 Anthracenedione in Material Science
Aminohydroxy-9,10-anthracenedione in Organic Electronics and Optoelectronic Devices
Derivatives of 9,10-anthracenedione are recognized for their potential in organic electronic devices. Their capacity to form stable thin films with effective charge transport properties makes them suitable candidates for components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The core structure's inherent redox activity is also exploited in energy storage systems. For instance, derivatives such as 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione are used in symmetric all-organic redox flow batteries, which offer a scalable energy storage solution without reliance on critical raw materials. biointerfaceresearch.com Furthermore, a patented low-cost and safe flow-through battery system has been developed based on 1(2)-amine derivatives of 9,10-anthracenedione. biointerfaceresearch.com
Anthracene (B1667546) derivatives have been integral to the advancement of OLED technology, serving various functions from blue to red light emitters to charge-transporting materials. rsc.org While specific research on this compound in OLEDs is a niche area, the broader class of 9,10-anthracenedione derivatives is explored for these applications due to their charge transport capabilities. The performance and stability of these materials in OLEDs are highly dependent on the nature and position of substituents on the anthracene core. rsc.org
In the realm of organic photovoltaics, the suitability of a material is determined by its ability to absorb light and facilitate charge separation and transport. 9,10-anthracenedione derivatives are considered for OPV applications because they can be engineered to form thin films that possess good charge transport properties, a critical requirement for efficient solar energy conversion.
This compound as Chromophores and Fluorophores in Advanced Dye Systems
Amino- and diamino-substituted 9,10-anthracenediones are foundational structures in the synthesis of a wide array of dyes, pigments, and phosphors. biointerfaceresearch.comresearchgate.net Their molecular structure is responsible for their vibrant color and is utilized in various industrial applications. worlddyevariety.com
A prominent example is 1-amino-4-hydroxy-9,10-anthracenedione, known commercially as C.I. Disperse Red 15. worlddyevariety.com This dye exhibits a blue-light pink to red-blue light hue and is soluble in solvents like acetone (B3395972) and ethanol. worlddyevariety.com It is widely used for dyeing synthetic fibers such as polyester (B1180765), polyamide, and acrylic, as well as for coloring plastics. worlddyevariety.com
Beyond traditional dyeing, these compounds are integral to advanced functional materials. For example, N-alkylaminoanthracenedione derivatives have been used to create self-assembling fluorescent vesicles, which serve as a novel fluorescence staining material for living cells. biointerfaceresearch.com Furthermore, α-aminophosphonates derived from anthraquinone (B42736) exhibit notable solvatochromic behavior, with fluorescence emission ranging from green to red in different solvents, highlighting their potential in creating environmentally sensitive fluorescent probes. nih.gov
Table 1: Properties and Applications of C.I. Disperse Red 15
| Property | Description |
| Common Name | C.I. Disperse Red 15, C.I. 60710 worlddyevariety.com |
| Chemical Name | 1-amino-4-hydroxy-9,10-anthracenedione haz-map.com |
| Molecular Formula | C₁₄H₉NO₃ worlddyevariety.com |
| Appearance | Blue light pink to red blue light solid worlddyevariety.com |
| Solubility | Soluble in acetone, ethanol, benzene (B151609), and linseed oil worlddyevariety.com |
| Applications | Dyeing of vinegar fiber, polyamide, polyester fiber, acrylic; coloring of plastics worlddyevariety.com |
Polymer Chemistry Applications of this compound
The reactivity and functionality of this compound and its derivatives allow for their integration into polymer science, both as part of the polymer backbone and as initiators for polymerization processes. biointerfaceresearch.com
This compound derivatives can be incorporated into polymer chains to impart specific functions. For example, 1,4-Bis(p-tolylamino)anthracene-9,10-dione has been utilized in the synthesis of a polymer for ophthalmic cosmetic applications. biointerfaceresearch.com In the field of energy storage, a conjugated redox poly-N-pyrrolylantracenedione polymer, synthesized from 2-amino-9,10-anthracenedione, has been developed for use in aqueous all-organic hybrid-flow batteries. biointerfaceresearch.com
Certain derivatives of this compound have been shown to function effectively as photoinitiators for polymerization. These compounds can absorb light and generate reactive species that trigger the polymerization of monomers.
Research has demonstrated that 1-amino-4-hydroxyanthraquinone, along with 1,4-diaminoanthraquinone (B121737) and 1,5-diaminoanthraquinone, can be used in photoinitiating systems for the free-radical photopolymerization of various acrylate (B77674) monomers, enabling applications such as rapid 3D printing under visible light. biointerfaceresearch.com These compounds have also been successfully employed in multicolor photoinitiator systems. biointerfaceresearch.com Additionally, other derivatives like 1-amino-, 1-(methylamino)-, and 1-(benzamido)-9,10-anthracenediones have shown utility as cationic photoinitiators for the polymerization of epoxy monomers and divinyl ether when exposed to LEDs. biointerfaceresearch.com
Table 2: this compound Derivatives in Polymerization
| Derivative | Polymerization Type | Monomers/Polymers | Application |
| 1-Amino-4-hydroxyanthraquinone | Free Radical Photopolymerization | Acrylate Monomers | 3D Printing biointerfaceresearch.com |
| 1-Amino-4-hydroxy-9,10-anthracenedione | Multicolor Photoinitiator Systems | Not specified | Multicolor Systems biointerfaceresearch.com |
| 1-Amino-9,10-anthracenedione | Cationic Photoinitiation | Epoxy Monomers, Divinyl Ether | LED-cured polymers biointerfaceresearch.com |
| 1-(Methylamino)-9,10-anthracenedione | Cationic Photoinitiation | Epoxy Monomers, Divinyl Ether | LED-cured polymers biointerfaceresearch.com |
| 1-(Benzamido)-9,10-anthracenedione | Cationic Photoinitiation | Epoxy Monomers, Divinyl Ether | LED-cured polymers biointerfaceresearch.com |
Sensor Technologies Utilizing this compound for Environmental Analytes
The inherent chromophoric and fluorophoric nature of the this compound core structure, combined with its capacity for modification, has led to its application in sensor technologies for the detection of environmental pollutants. These sensors often operate on principles of colorimetric or fluorescent changes upon interaction with the target analyte.
One notable application involves the development of fluorescent sensors for the detection of metal ions and anions. For instance, a fluorescent paper sensor has been proposed based on 1-amino-9,10-anthracenedione structurally combined with calix db-thueringen.dearene. This sensor demonstrates the ability to detect Manganese (Mn²⁺), Chromium (Cr³⁺), and Fluoride (F⁻) ions, showcasing the versatility of the anthraquinone scaffold in recognizing a range of analytes. biointerfaceresearch.com The interaction between the sensor and the analyte leads to a detectable change in fluorescence, enabling qualitative and quantitative analysis.
Furthermore, derivatives of this compound have been incorporated into composite materials for environmental remediation and monitoring. Graphene-anthracenedione composite surfaces, which can be prepared using compounds like 1-amino-2-bromo-4-hydroxy-9,10-anthracenedione, have been patented for their use in treating wastewater contaminated with azo dyes and nitrates. biointerfaceresearch.comresearchgate.net While primarily for treatment, the underlying interactions suggest potential for sensing applications.
The table below summarizes key research findings on sensors utilizing this compound derivatives for environmental analytes.
| Sensor Type | Analyte Detected | This compound Derivative | Detection Principle | Key Findings |
| Fluorescent Paper | Mn²⁺, Cr³⁺, F⁻ | 1-amino-9,10-anthracenedione with calix db-thueringen.dearene | Photoinduced Electron Transfer (PET) | Demonstrates selective fluorescent enhancement or quenching upon ion binding. biointerfaceresearch.comtandfonline.com |
| Composite Surface | Azo Dyes, Nitrates | 1-amino-2-bromo-4-hydroxy-9,10-anthracenedione on graphene | Adsorption/Degradation | Patented for wastewater treatment, indicating strong interaction with pollutants. biointerfaceresearch.comresearchgate.net |
Smart Materials and Stimuli-Responsive Systems Incorporating this compound
"Smart materials" are designed to exhibit a significant and reversible change in their properties in response to external stimuli. The incorporation of this compound and its derivatives into polymeric structures can impart such stimuli-responsive behavior, including photo, electro, and potentially thermo- and pH-responsiveness.
Photo-responsive Systems: Derivatives of this compound have been utilized as cationic photoinitiators for the polymerization of epoxy monomers and divinyl ether when exposed to LED light. biointerfaceresearch.com This photo-induced polymerization is a prime example of a stimuli-responsive system where light triggers a chemical transformation, leading to the formation of a new material. Specifically, 1-amino-4-hydroxy-9,10-anthracenedione has been successfully used in multicolor photoinitiator systems. biointerfaceresearch.com Furthermore, the mixing of 9,10-anthraquinone with polymers like poly(methyl methacrylate) (PMMA) results in photochromism, where UV irradiation causes a color change that can be reversed by heating. researchgate.net
Electro-responsive Systems (Redox-Active Polymers): The quinone moiety in this compound is inherently redox-active, making it an excellent candidate for the development of electro-responsive materials. Polymers incorporating these derivatives are being explored for energy storage applications. db-thueringen.deelsevierpure.com For example, a low-cost and safe flow-through battery system with stable charging and discharging cycles has been patented based on 1(2)-amine derivatives of 9,10-anthracenedione. biointerfaceresearch.com These polymers can undergo reversible oxidation and reduction, allowing for the storage and release of electrical energy. The electrochemical properties can be tuned by modifying the anthraquinone core. db-thueringen.de
The following table details examples of smart materials and stimuli-responsive systems that incorporate this compound derivatives.
| Stimulus | Material System | This compound Derivative | Observed Response | Potential Application |
| Light (LED) | Epoxy Monomers, Divinyl Ether | 1-Amino-4-hydroxy-9,10-anthracenedione | Cationic Polymerization | 3D Printing, Coatings |
| Light (UV) | Poly(methyl methacrylate) (PMMA) film | 9,10-Anthraquinone | Color change (pale yellow to vermilion) | Optical data storage, Smart windows |
| Electrical Potential | Flow-through battery | 1(2)-Amine derivatives of 9,10-anthracenedione | Reversible charging and discharging cycles | Grid-scale energy storage |
| Electrical Potential | Conjugated Polymer | Anthraquinone derivatives | Reversible redox reactions | Organic batteries |
Catalytic Applications and Roles of Aminohydroxy 9,10 Anthracenedione
Aminohydroxy-9,10-anthracenedione as a Ligand in Homogeneous Catalysis
In the realm of homogeneous catalysis, the ability of a molecule to form stable and reactive complexes with metal ions is paramount. This compound derivatives have demonstrated potential as effective ligands due to the presence of electron-donating amino and hydroxyl groups, which can chelate with metal centers.
One notable example is the synthesis and characterization of a Cobalt(III) complex with 1-amino-4-hydroxy-9,10-anthraquinone (QH), resulting in a complex with the molecular formula CoQ₃. acs.org The electrochemical properties of this complex were analyzed using cyclic voltammetry, revealing a significant alteration of the electrochemical behavior compared to the parent aminohydroxy-9,10-anthraquinone. acs.org Such metal complexes are of interest for their potential catalytic activities, which can be fine-tuned by modifying the ligand structure or the metal center.
Furthermore, other amino derivatives of 9,10-anthracenedione have been recognized for their utility as ligands. For instance, an amino derivative of 9,10-anthracenedione containing a 1,3,5-triazine (B166579) moiety, known as Reactive Blue 2, has been identified as a valuable ligand in biochemical processes and for the development of new biologically active substances. biointerfaceresearch.com The diverse reactivity and coordination capabilities of these compounds underscore their potential in designing novel homogeneous catalysts. biointerfaceresearch.com
Table 1: Examples of this compound Derivatives in Homogeneous Catalysis
| Compound/Derivative | Metal Center | Application/Significance |
| 1-Amino-4-hydroxy-9,10-anthraquinone | Cobalt(III) | Formation of a CoQ₃ complex with modified electrochemical properties. acs.org |
| Reactive Blue 2 (amino derivative with a 1,3,5-triazine moiety) | Not specified | Useful as a ligand in biochemical processes and development of new biologically active substances. biointerfaceresearch.com |
Heterogeneous Catalysis Involving this compound Derivatives
The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation and reusability. Derivatives of this compound have been successfully integrated into heterogeneous catalytic systems, particularly for environmental applications.
A significant development in this area is the use of graphene-anthracenedione composite surfaces. Specifically, materials grafted with 1-amino-2-bromo-4-hydroxy-9,10-anthracenedione and 2-amino-9,10-anthracenedione have been patented as effective agents for the treatment of wastewater contaminated with azo dyes and nitrates. biointerfaceresearch.com In these systems, the anthraquinone (B42736) derivative provides the catalytic sites for the degradation of pollutants.
In a related application, 2-amino-9,10-anthracenedione has been employed in the production of highly efficient supercapacitor electrodes based on chemically modified graphene hydrogel. biointerfaceresearch.com While primarily an energy storage application, the principles of interfacial electron transfer are closely related to heterogeneous catalysis.
Table 2: Heterogeneous Catalytic Applications of this compound Derivatives
| Derivative | Support Material | Application |
| 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | Graphene composite | Wastewater treatment (degradation of azo dyes and nitrates). biointerfaceresearch.com |
| 2-Amino-9,10-anthracenedione | Graphene composite | Wastewater treatment (degradation of azo dyes and nitrates). biointerfaceresearch.com |
| 2-Amino-9,10-anthracenedione | Chemically modified graphene hydrogel | Supercapacitor electrodes. biointerfaceresearch.com |
Photocatalytic Activities of this compound for Chemical Transformations
The anthraquinone core is inherently photoactive, and this property is retained and often modulated in its aminohydroxy derivatives. These compounds can absorb light and initiate chemical reactions, acting as photocatalysts. Anthraquinones are known to undergo a photoreduction cycle to catalytically generate hydrogen peroxide when exposed to UV and near-UV light. researchgate.net
The photoreductive properties of anthraquinone derivatives have been harnessed for various chemical transformations. researchgate.net For instance, 9,10-anthraquinone can act as a photocatalyst under UV irradiation (370 nm) in an oxygen atmosphere for the oxidation of cyclobutanones. researchgate.net This process demonstrates the ability of the anthraquinone framework to facilitate challenging organic reactions under mild, light-induced conditions.
Studies on the photoreduction of various 9,10-anthraquinone derivatives have been conducted using time-resolved UV-visible spectroscopy. researchgate.net Upon excitation, the triplet state of the anthraquinone reacts with substrates like alcohols and amines. researchgate.net The efficiency of these photochemical processes can be influenced by the nature of the substituents on the anthraquinone ring. For example, the irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of sodium sulphite leads to the formation of sodium 1-aminoanthraquinone-2-sulphonate. rsc.org In contrast, 1-hydroxyanthraquinone (B86950) yields a mixture of sulfonated products under similar conditions, highlighting the influence of the amino and hydroxyl groups on the regioselectivity of the photochemical reaction. rsc.org
The photocatalytic degradation of organic pollutants is another area of active research. For example, zinc oxide nanoparticles have been utilized as a photocatalyst for the degradation of anthracene (B1667546), the parent aromatic hydrocarbon of anthraquinones. researchgate.net This suggests the potential for using semiconductor-aminohydroxy-9,10-anthracenedione hybrid systems for enhanced photocatalytic performance.
Table 3: Research Findings on the Photocatalytic Activities of Anthraquinone Derivatives
| Anthraquinone Derivative | Reaction Type | Key Findings |
| 9,10-Anthraquinone | Photocatalytic Oxidation | Catalyzes the oxidation of cyclobutanones under UV irradiation. researchgate.net |
| 1-Aminoanthraquinone | Photochemical Sulfonation | Exclusively forms the 2-sulfonate derivative upon irradiation with visible light in the presence of sodium sulphite. rsc.org |
| 1-Hydroxyanthraquinone | Photochemical Sulfonation | Forms a mixture of 2- and 4-sulfonates and 2,4-disulfonates under similar conditions. rsc.org |
| Various 9,10-anthraquinone derivatives | Photoreduction | The excited triplet state reacts with alcohols and amines; the rate constant for quenching by amines is near the diffusion-controlled limit. researchgate.net |
Advanced Analytical Methodologies for Aminohydroxy 9,10 Anthracenedione Detection and Quantification
Chromatographic Techniques (HPLC, GC-MS) for Trace Analysis of Aminohydroxy-9,10-anthracenedione
Chromatographic methods are paramount for the separation and trace analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for this purpose, each with its specific applications and requirements.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a common mode for its separation. For instance, 1-amino-4-hydroxy-9,10-anthracenedione can be effectively analyzed using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing higher selectivity and sensitivity. sielc.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with an electrospray ionization (ESI) source, is a highly sensitive method for detecting trace levels of anthraquinone (B42736) dyes in environmental samples. oup.com This technique allows for the detection of dyes at nanogram per liter concentrations. oup.com
| Parameter | Condition | Reference |
|---|---|---|
| Compound | 1-amino-4-hydroxy-9,10-anthracenedione | sielc.com |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) | sielc.com |
| Compound | Disperse Dyes (including anthraquinone structures) | oup.com |
| Technique | LC-ESI-MS/MS | oup.com |
| Mobile Phase Gradient | Initial: Water/MeOH (1:1) with 0.1% formic acid, increasing to 100% MeOH | oup.com |
| Flow Rate | 500 µL min−1 | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and is a powerful tool for compound identification. However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com The polar amino and hydroxyl groups must be converted to less polar, more volatile moieties. Silylation is a common derivatization technique where active hydrogens are replaced by a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com While specific GC-MS methods for this compound are not extensively detailed in readily available literature, the general approach would involve a derivatization step followed by separation on a suitable capillary column and detection by mass spectrometry. A high-temperature column may be necessary for the analysis of anthraquinone and its derivatives. rsc.org
Electrochemical Methods for Sensing this compound
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection of electroactive compounds like this compound. The quinone moiety in its structure is redox-active, making it an ideal target for electrochemical sensing.
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds. Studies on 1-aminoanthraquinone (B167232) and its derivatives have been conducted using cyclic voltammetry on a glassy carbon electrode in organic solvents like dimethylformamide (DMF). researchgate.net These studies reveal the electrochemical properties and can be used to understand the reduction processes of the anthraquinone core. The electrochemical behavior of analogous compounds, such as sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, has also been investigated in aqueous and mixed-solvent media, showing successive one-electron reductions. researchgate.net
Electrochemical Sensors are being developed for the sensitive and selective detection of various analytes. While specific sensors for this compound are an emerging area, the principles are well-established. These sensors often involve modifying an electrode surface with materials that can selectively interact with the target analyte and produce a measurable electrical signal (e.g., a change in current or potential). nih.govyoutube.com The interaction can be based on the redox activity of the anthraquinone group itself or by using it as a recognition element for other analytes. For example, anthraquinone-2-carboxylic acid has been used in nanocomposites for the electrochemical detection of cysteine. researchgate.net
| Compound | Technique | Electrode | Solvent/Medium | Key Finding | Reference |
|---|---|---|---|---|---|
| 1-aminoanthraquinone derivatives | Cyclic Voltammetry (CV) | Glassy Carbon Electrode | DMF | Demonstrates the redox-active nature of the aminoanthraquinone core. | researchgate.net |
| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | Cyclic Voltammetry (CV) | Not specified | Aqueous DMF | Undergoes two successive one-electron reductions. | researchgate.net |
| Anthraquinone-2-carboxylic acid nanocomposite | Electrochemical Sensing | Glassy Carbon Electrode | Not specified | Used for the detection of Cysteine with a detection limit of 1.873×10-6 M. | researchgate.net |
Spectrophotometric and Fluorometric Analytical Methods for this compound
Spectrophotometric and fluorometric methods are widely used for the analysis of colored and fluorescent compounds, respectively. This compound, being a colored substance, is well-suited for these techniques.
Spectrophotometry , based on the absorption of light, is a straightforward method for quantification. Various amino- and aminohydroxyanthracenediones are utilized as photometric analytical reagents for the determination of metal ions. biointerfaceresearch.com The electronic spectra of 1-amino-4-hydroxy-9,10-anthracenedione have been studied and compared with theoretical results from Time-Dependent Density Functional Theory (TDDFT). nih.gov
Fluorometry , or fluorescence spectroscopy, offers higher sensitivity and specificity compared to absorption spectrophotometry. This technique measures the light emitted from a compound after it has absorbed light. C.I. Disperse Red 15, which is 1-amino-4-hydroxy-9,10-anthracenedione, is known to be used as a fluorescent indicator. targetmol.com The fluorescence properties of a molecule are highly dependent on its chemical environment, which can be exploited for sensing applications. Fluorescence-detected circular dichroism is another advanced technique that can be used to study chiral molecules that emit light. mdpi.comresearchgate.net
| Method | Application/Finding | Reference |
|---|---|---|
| Photometry | Amino- and aminohydroxyanthracenediones are used as analytical reagents for metal ion determination. | biointerfaceresearch.com |
| UV-Vis Spectroscopy / TDDFT | The electronic spectra of 1-amino-4-hydroxy-9,10-anthracenedione have been experimentally and computationally studied. | nih.gov |
| Fluorometry | C.I. Disperse Red 15 (1-amino-4-hydroxy-9,10-anthracenedione) is used as a fluorescent indicator. | targetmol.com |
| Fluorescence-Detected Circular Dichroism | A sensitive technique for the investigation of chiral molecules that emit light. | mdpi.comresearchgate.net |
Fundamental Biochemical Interactions of Aminohydroxy 9,10 Anthracenedione Non Clinical
Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., DNA, Proteins)
Derivatives of aminohydroxy-9,10-anthracenedione have demonstrated a significant capacity for interacting with essential biological macromolecules like DNA. The planar structure of the anthraquinone (B42736) ring is a key feature that facilitates these interactions, primarily through intercalation.
Studies involving metal complexes of hydroxy-anthraquinone derivatives provide insight into their DNA binding capabilities. For instance, ruthenium complexes coordinated with 1-hydroxy-9,10-anthraquinone have been shown to interact with DNA through a combination of intercalation, electrostatic attraction, and hydrogen bonding. mdpi.com These interactions are quantitatively significant, with DNA-binding constants (Kb) measured in the range of 10^5 M⁻¹. mdpi.com Similarly, a copper(II) complex of a hydroxy-9,10-anthraquinone has also been noted for its binding to calf thymus DNA. nih.govacs.org
Computational and spectroscopic analyses of 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), a simple analogue of anthracycline drugs, have been employed to understand its structural properties that favor molecular interactions. nih.gov X-ray diffraction and Density Functional Theory (DFT) studies of 1-AHAQ have identified the presence of two types of hydrogen bonds within the molecule, which can contribute to its binding specificity with macromolecules. nih.gov
| Compound/Complex | Macromolecule | Mode of Interaction | Binding Constant (Kb) |
|---|---|---|---|
| trans-[Ru(HQ)(PPh3)2(bipy)]PF6 | DNA | Intercalation, Electrostatic, Hydrogen Bonding | 6.93 × 10^5 M⁻¹ |
| cis-[RuCl2(HQ)(dppb)] | DNA | Intercalation, Electrostatic, Hydrogen Bonding | 1.60 × 10^5 M⁻¹ |
| Hydroxy-9,10-anthraquinone Cu(II) Complex | Calf Thymus DNA | Binding Confirmed | Not Specified |
Enzyme Inhibition Mechanisms by this compound (In Vitro Studies)
This compound derivatives have been identified as potent inhibitors of various enzymes, a characteristic that is central to their biological activity. The primary mechanism often involves competitive or non-competitive binding to the enzyme's active site or allosteric sites.
One of the most studied targets is xanthine (B1682287) oxidase (XO), an enzyme pivotal in purine metabolism. A series of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives were designed and synthesized as novel xanthine oxidase inhibitors. nih.gov In vitro assays demonstrated that several of these compounds, particularly those derived from L- and D-phenylalanine, exhibited micromolar potency, with some proving more effective than the reference inhibitor, allopurinol. nih.gov Molecular modeling studies suggest that the 9,10-anthraquinone moiety fits into the outer region of the xanthine oxidase active pocket, functioning as a lipophilic fragment. nih.govnih.gov
Other enzymes are also susceptible to inhibition by anthraquinone derivatives. These include glutathione reductase, bacterial collagenase, and DNA gyrase, indicating a broad spectrum of enzymatic interaction. biointerfaceresearch.comnuph.edu.uaresearchgate.net For example, emodin anthrone and 4-hydroxyemodin anthrone were found to inhibit staphylococcal sortase A activity. researchgate.net
| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound (IC50) |
|---|---|---|---|
| N-(9,10-anthraquinone-2-carbonyl)-L-phenylalanine | Xanthine Oxidase | 3.0 µM | Allopurinol (8.1 µM) |
| N-(9,10-anthraquinone-2-carbonyl)-D-phenylalanine | Xanthine Oxidase | 2.9 µM | Allopurinol (8.1 µM) |
| Emodin anthrone | Staphylococcal Sortase A | 9.2 µM | Not Specified |
| 4-hydroxyemodin anthrone | Staphylococcal Sortase A | 37.6 µM | Not Specified |
Redox Cycling and Radical Generation Mechanisms of this compound at a Molecular Level
The quinone structure of this compound is central to its ability to undergo redox cycling. This process involves the acceptance of one or more electrons to form radical species, which can then react with molecular oxygen to produce reactive oxygen species (ROS).
At a molecular level, anthraquinones can act as one-electron acceptors, particularly in enzymatic systems like the mitochondrial respiratory chain. nih.govnih.gov The reduction of the quinone moiety leads to the formation of a semiquinone radical anion. nih.gov This radical is often unstable and readily reacts with molecular oxygen (O₂) to regenerate the parent quinone, while simultaneously producing a superoxide radical anion (O₂⁻). nih.govnih.gov This superoxide can subsequently lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (OH•). nih.gov
Studies using beef heart submitochondrial preparations have shown that anthracyclines are reduced by a component of mitochondrial Complex I, likely the NADH dehydrogenase flavin, to form semiquinone radicals. nih.gov The formation of these radicals is a critical step in the redox cycle that consumes oxygen. nih.gov Interestingly, metal complexation can influence this process. The formation of a metal complex can stabilize the semiquinone radical anion, which may inhibit or decrease the rate of superoxide formation. acs.org
In some enzymatic systems, the generation of hydroxyl radicals can also occur through a Fenton-like reaction. For example, the enzymatic reduction of 9,10-anthraquinone-2-sulphonate can lead to the reduction of Fe³⁺ to Fe²⁺, which then catalytically decomposes hydrogen peroxide to form hydroxyl radicals. nih.gov
Cellular Uptake and Subcellular Distribution Mechanisms of this compound in Model Systems (Excluding Human Cells/Clinical Relevance)
The entry of this compound derivatives into cells is a crucial prerequisite for their biochemical interactions. Studies in non-human model systems, such as cultured mouse L-cells, have provided insights into the structural features that govern cellular uptake.
Research on a series of aminoalkylamino-substituted anthraquinone derivatives has revealed that the degree of hydroxylation on the aromatic ring significantly influences cellular uptake. nih.gov A comparative study of three analogues with varying numbers of hydroxyl groups demonstrated a direct correlation between the number of hydroxyl groups and the extent of drug accumulation within intact mouse L-cells. The compound with two hydroxyl groups (DHAQ) showed a much higher uptake compared to the analogue with no hydroxyl groups (AQ). nih.gov
| Compound | Structure | Relative Uptake |
|---|---|---|
| DHAQ | 1,4-dihydroxy-5,8-bis... | Highest |
| HAQ | 1-hydroxy-5,8-bis... | Intermediate |
| AQ | 1,4-bis... | Lowest |
When the cell membranes were made permeable, the significant differences in the uptake of these analogues were minimized. nih.gov This suggests that the hydroxyl groups play a critical role in facilitating the transport of the molecule across the intact cell membrane, rather than affecting its accumulation within the nucleus or other subcellular compartments directly. nih.gov This highlights the importance of the cell membrane as a selective barrier and indicates that passive diffusion or specific transport mechanisms influenced by the compound's polarity are at play.
Environmental Fate and Remediation Research Pertaining to Aminohydroxy 9,10 Anthracenedione
Photodegradation Pathways of Aminohydroxy-9,10-anthracenedione in Aquatic Environments
The degradation of this compound in aquatic environments can be initiated by sunlight. The photodynamics of amino- and hydroxy-substituted anthraquinones have been studied to understand their behavior when exposed to light. electronicsandbooks.com The internal conversion process is a primary deactivation pathway for the electronically excited state of these molecules. electronicsandbooks.com Factors such as solvent polarity, temperature, and the presence of hydrogen bonds can influence the non-radiative decay processes. electronicsandbooks.com
Irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of certain chemicals can lead to substitution reactions. For instance, in a solution of aqueous pyridine (B92270) with sodium sulphite, irradiation leads to the formation of sodium 1-aminoanthraquinone-2-sulphonate. ceon.rs In contrast, under similar conditions, 1-hydroxyanthraquinone (B86950) yields a mixture of products including sodium 2- and 4-sulphonates and disodium (B8443419) 2,4-disulphonates. ceon.rs These findings suggest that the initial steps of photodegradation can involve transformations of the molecule's side groups, influenced by the surrounding chemical environment, rather than immediate breakdown of the core anthraquinone (B42736) structure. ceon.rs The specific degradation byproducts resulting from the complete photodegradation of this compound in natural aquatic systems are complex and depend on various environmental factors.
Biodegradation Studies of this compound by Microorganisms
The biodegradation of anthraquinone dyes, including this compound derivatives, by microorganisms is a key area of remediation research. The process often involves the initial adsorption of the dye onto the microbial cell surface, followed by enzymatic degradation. uni.lu The breakdown of these complex molecules is typically initiated by reductases that cleave the chromophoric groups, leading to decolorization. uni.lu The resulting aromatic amines and other intermediates are then further metabolized by the microorganisms. uni.luresearchgate.net
Various bacterial and fungal species have been identified for their ability to decolorize and degrade disperse dyes. For example, a consortium of fungus Aspergillus sp. XJ-2 and microalgae Chlorella sorokiniana XJK was shown to effectively decolorize and degrade Disperse Red 3B, achieving a decolorization rate of over 98%. mdpi.com The degradation was attributed to the action of lignin (B12514952) peroxidase and manganese peroxidase enzymes. mdpi.com In another study, a bacterial consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii demonstrated high efficiency in degrading Disperse Red, with up to 98.47% decolorization under alternating anaerobic and aerobic conditions. epa.govmdpi.com The bacterium Paenochrobactrum glaciei has also been noted for its ability to biodegrade Disperse Red 167, showing an 84% degradation potential at a concentration of 50 mg/l within 24 hours. rshanthini.com
Table 1: Examples of Microbial Degradation of Disperse Dyes
| Microorganism(s) | Dye | Degradation/Decolorization Efficiency | Reference(s) |
|---|---|---|---|
| Aspergillus sp. XJ-2 & Chlorella sorokiniana XJK | Disperse Red 3B | >98% decolorization | mdpi.com |
| Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, Citrobacter freundii | Disperse Red | 98.47% decolorization | epa.govmdpi.com |
| Paenochrobactrum glaciei | Disperse Red 167 | 84% degradation (at 50 mg/l) | rshanthini.com |
| Streptomyces sp. FX645 | Azo Dye Red 30 | High potency of degradation and decolorization | researchgate.net |
Adsorption and Desorption Behavior of this compound in Environmental Matrices
The mobility and fate of this compound in the environment are significantly influenced by its adsorption and desorption characteristics in soil and sediment. While specific experimental data for 1-amino-4-hydroxy-9,10-anthracenedione is limited, predictions and studies on related compounds provide some insights. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard predicts a high soil adsorption coefficient (Koc) of 1.55e+4 L/kg for the related compound 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-, suggesting it would be strongly adsorbed to soil and sediment with low mobility. epa.gov
The adsorption of dyes onto environmental matrices like clay minerals is a complex process. mdpi.com Clay surfaces often carry an electrostatic charge, allowing them to adsorb oppositely charged ions. mdpi.com The adsorption of organic dyes can occur on the outer surfaces of clay particles or through intercalation between the clay layers. mdpi.com The pH of the surrounding medium plays a crucial role; for some disperse dyes, maximum adsorption occurs in acidic conditions (pH 2-3) due to electrostatic interactions between the positively charged adsorbent surface and the anionic form of the dye. ceon.rs
Studies on dredged sediment, which is rich in clay minerals like illite (B577164) and kaolinite, have shown its potential as a low-cost adsorbent for dyes. mdpi.com The adsorption mechanism can involve electrostatic attraction, pore filling, and other interactions. mdpi.com Similarly, various other low-cost adsorbents, such as sawdust and activated carbon, have been investigated for the removal of disperse dyes from water. researchgate.netrshanthini.com The effectiveness of these materials depends on their surface area, porosity, and the presence of functional groups that can interact with the dye molecules. researchgate.net
Advanced Oxidation Processes (AOPs) for the Removal of this compound
Advanced Oxidation Processes (AOPs) are a group of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. researchgate.netnih.govneptjournal.comprinceton.edu These processes are known for their high efficiency in mineralizing organic compounds into less harmful substances such as carbon dioxide and water. researchgate.netprinceton.edu
The Fenton process , which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a widely studied AOP for dye degradation. chemeo.com The reaction generates hydroxyl radicals that can effectively break down the complex structure of anthraquinone dyes. chemeo.comnih.govkit.edu The efficiency of the Fenton process is dependent on several factors, including the concentrations of Fe²⁺ and H₂O₂, pH, and reaction time. chemeo.com For example, in the decolorization of the anthraquinone dye Reactive Blue 2, increasing the Fe²⁺ concentration from 0.00005 to 0.0005 mol L⁻¹ increased the color removal from 70% to 100% within 30 minutes. chemeo.com
Other AOPs that have shown promise for dye removal include:
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. nih.govprinceton.edu
UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals, leading to the degradation of organic compounds. nih.gov
Sonochemical Degradation: The application of ultrasound can create cavitation bubbles, where extreme temperatures and pressures lead to the pyrolysis of pollutants and the formation of hydroxyl radicals. epa.gov
The coupling of AOPs with other treatment methods, such as the use of biochar, is also being explored to enhance the removal and mineralization of dyes from wastewater. researchgate.net
Future Directions and Emerging Research Avenues for Aminohydroxy 9,10 Anthracenedione
Integration of Aminohydroxy-9,10-anthracenedione in Supramolecular Chemistry
The planar structure and the presence of hydrogen-bonding donor and acceptor sites in this compound make it an excellent candidate for the construction of supramolecular assemblies. The amino and hydroxyl groups can participate in predictable hydrogen-bonding interactions, leading to the formation of well-ordered, self-assembled structures such as rosettes, ribbons, and sheets. The inherent redox activity of the anthraquinone (B42736) core adds another layer of functionality, allowing for the design of supramolecular systems that can respond to external stimuli.
Future research in this area could focus on:
Host-Guest Chemistry: Designing and synthesizing novel host molecules based on this compound for the selective recognition and sensing of specific guest molecules or ions.
Self-Assembling Materials: Exploring the formation of functional materials such as gels, liquid crystals, and porous frameworks through the controlled self-assembly of this compound derivatives.
Molecular Machines: Incorporating this compound units into more complex molecular systems that can perform specific functions in response to light, electricity, or chemical signals.
Nanotechnology Applications of this compound
The translation of the unique properties of this compound to the nanoscale opens up a plethora of application possibilities. Its derivatives can be utilized as functional components in various nanomaterials.
Table 1: Potential Nanotechnology Applications
| Application Area | Description |
| Nanoelectronics | The semiconducting nature of the anthraquinone core can be harnessed to create organic field-effect transistors (OFETs), nanowires, and other components for molecular electronics. |
| Nanosensors | The ability of the amino and hydroxyl groups to interact with specific analytes can be used to develop highly sensitive and selective chemical and biological sensors. |
| Drug Delivery | This compound derivatives can be incorporated into nanoparticles or other nanocarriers for targeted drug delivery, leveraging their inherent biological activity. nih.gov |
| Catalysis | Nanoparticles functionalized with these compounds could serve as efficient and recyclable catalysts for various organic reactions. |
2-Amino-9,10-anthracenedione has already been successfully used to create a highly efficient supercapacitor electrode based on chemically modified graphene hydrogel and in the formation of ordered organic and biological molecule ensembles on gold surfaces. biointerfaceresearch.com Furthermore, graphene-anthracenedione composite surfaces have been patented for their use in treating wastewater contaminated with azo dyes and nitrates. biointerfaceresearch.com
Interdisciplinary Research Opportunities with this compound
The diverse properties of this compound lend themselves to a wide range of interdisciplinary research endeavors, bridging chemistry with biology, materials science, and medicine. biointerfaceresearch.com
Medicinal Chemistry: While this article does not delve into specific therapeutic applications, the structural similarity of this compound to existing anticancer drugs like mitoxantrone (B413) suggests significant potential for the development of new therapeutic agents. nih.govnih.gov Research has shown that 1-amino-4-hydroxy-9,10-anthraquinone can interact with DNA and induce apoptosis in breast adenocarcinoma cells. nih.govresearchgate.net The synthesis of metal complexes, such as a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, has been explored to potentially reduce toxicity while maintaining or enhancing efficacy. nih.govacs.org
Materials Science: The development of novel polymers, dyes, and pigments with enhanced properties such as thermal stability, lightfastness, and specific color characteristics is an active area of research. biointerfaceresearch.com Aminoanthracenediones are key structures for creating a variety of dyes. biointerfaceresearch.com
Analytical Chemistry: The use of this compound derivatives as analytical reagents, colorimetric sensors, and metal indicators in complexometric titrations continues to be an area of interest. biointerfaceresearch.com
Biochemistry: Derivatives of this compound are utilized as ligands in biochemical processes and experimental pharmacology. biointerfaceresearch.com
Challenges and Prospects in this compound Research
Despite the promising future, several challenges need to be addressed to fully realize the potential of this compound and its derivatives.
Key Challenges:
Synthesis and Functionalization: Developing efficient and selective synthetic methods to introduce various functional groups at specific positions of the anthraquinone core remains a significant hurdle.
Solubility: The planar and aromatic nature of these compounds often leads to poor solubility in common solvents, which can hinder their processing and application. wikipedia.org
Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure and the resulting electronic, optical, and biological properties is crucial for the rational design of new functional materials. nih.gov
Future Prospects: The continued exploration of this compound and its derivatives holds great promise for significant scientific and technological advancements. Overcoming the current challenges through innovative synthetic strategies and a deeper understanding of their fundamental properties will pave the way for their application in a wide array of fields, from advanced materials to novel therapeutics. The inherent versatility of this class of compounds ensures that they will remain a focal point of research for years to come. researchgate.net
Q & A
Q. What are the common synthetic routes for 9-aminoanthracene derivatives of aminohydroxy-9,10-anthracenedione?
A one-pot synthesis method using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is widely employed. This involves reacting 2-arylmethylbenzonitriles with bromoarenes to yield derivatives like N-acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene. Key steps include controlling reaction stoichiometry and temperature (60–80°C) to optimize yields. Characterization via NMR, IR, and UV spectroscopy confirms structural integrity .
Q. How are spectroscopic techniques employed in characterizing aminohydroxyanthracenedione derivatives?
- NMR : Proton (¹H) and carbon (¹³C) NMR provide coupling constants and chemical shifts to identify substituent positions. For example, 9-amino-1-methoxy-10-phenylanthracene shows aromatic proton resonances at δ 6.8–7.6 ppm in DMSO-d₆ .
- IR : Stretching frequencies (e.g., C=O at ~1670 cm⁻¹) confirm quinone functionality .
- UV/Vis : Absorption maxima (e.g., λₘₐₓ = 350–400 nm) correlate with π→π* transitions in the anthracene core .
Advanced Research Questions
Q. How can discrepancies in UV/Vis spectral data for aminohydroxyanthracenedione derivatives be resolved?
Variations in solvent polarity and substituent electronic effects significantly impact absorption spectra. For example, polar solvents like acetonitrile induce redshifted λₘₐₓ compared to nonpolar solvents. Computational modeling (TD-DFT) can validate experimental data by simulating electronic transitions .
Q. What computational methods are used to predict thermodynamic properties of aminohydroxyanthracenedione derivatives?
Gas-phase thermochemistry data (e.g., heat capacity, entropy) are calculated using density functional theory (DFT) and validated against experimental values from NIST databases. For instance, heat capacity (Cₚ) at 1000 K is reported as 459.27 J·mol⁻¹·K⁻¹ .
Q. How do conflicting toxicity classifications for this compound arise, and how can they be addressed?
Discrepancies stem from varying exposure models and metabolite studies. While IARC classifies anthraquinones as Group 2B (possibly carcinogenic), ACGIH labels them as A4 (not classifiable). Researchers should integrate in vitro mutagenicity assays (Ames test) with in vivo carcinogenicity studies in rodent models to resolve inconsistencies .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of aminohydroxyanthracenedione?
Electron-donating groups (e.g., -OCH₃) direct substitution to the para position. For example, 1-methoxy derivatives exhibit preferential nitration at C-4. Kinetic control via low-temperature reactions (<0°C) further enhances regioselectivity .
Q. What storage and stability considerations are critical for aminohydroxyanthracenedione in experimental settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
